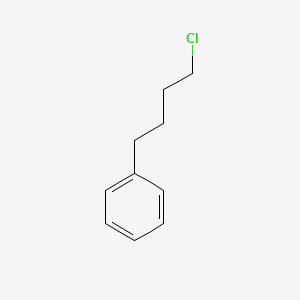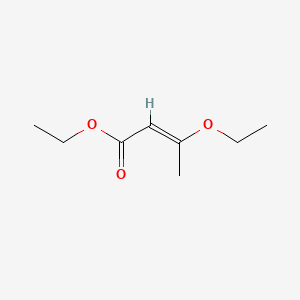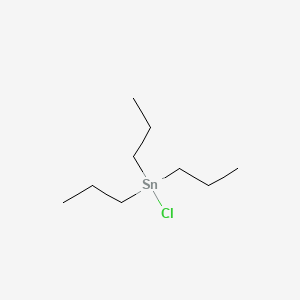
1,1,2,2-テトラメトキシエタン
概要
説明
1,1,2,2-Tetramethoxyethane is an organic compound with the chemical formula C6H14O4 glyoxal bis(dimethyl acetal) . This compound is a colorless liquid with a low boiling point and good solubility in most organic solvents, such as ethers, alcohols, and esters . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
1,1,2,2-Tetramethoxyethane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biomolecule Studies: It is used in the study of biomolecule-ligand complexes and structure-based drug design.
Material Science: It is used in the synthesis of materials with specific properties.
作用機序
Target of Action
1,1,2,2-Tetramethoxyethane is an organic compound that primarily targets organic synthesis processes . It is often used as a solvent in these processes, facilitating the dissolution of catalysts and the generation of reaction intermediates and reactants .
Mode of Action
The interaction of 1,1,2,2-Tetramethoxyethane with its targets primarily involves its role as a solvent. It dissolves various substances, thereby enabling or accelerating chemical reactions . The changes resulting from this interaction include the formation of reaction intermediates and reactants, which are crucial for various organic synthesis processes .
Biochemical Pathways
1,1,2,2-Tetramethoxyethane affects the biochemical pathways involved in organic synthesis. By acting as a solvent, it influences the rate and efficiency of these pathways . The downstream effects include the successful synthesis of various organic compounds .
Pharmacokinetics
As a solvent, its bioavailability would largely depend on the specific context of its use, such as the nature of the substance it is dissolving and the conditions of the reaction .
Result of Action
The molecular and cellular effects of 1,1,2,2-Tetramethoxyethane’s action are primarily seen in its facilitation of organic synthesis processes . By acting as a solvent, it enables the dissolution of substances and the progression of chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,2,2-Tetramethoxyethane. For instance, it is a flammable liquid and poses an explosion risk when exposed to open flames or high heat sources . Therefore, it should be stored and used away from fire sources, and appropriate fire prevention measures should be taken . Additionally, it may be irritating to the skin and eyes, and should be handled with care, using protective eyewear, gloves, and lab coats, and ensuring good ventilation .
生化学分析
Biochemical Properties
1,1,2,2-Tetramethoxyethane plays a significant role in biochemical reactions, particularly as a solvent and reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of reaction intermediates and products. For instance, it is used in the synthesis of organic compounds where it acts as a catalyst or a reactant . The interactions between 1,1,2,2-Tetramethoxyethane and biomolecules are primarily based on its ability to dissolve and stabilize reaction intermediates, thereby enhancing the efficiency of biochemical reactions.
Cellular Effects
1,1,2,2-Tetramethoxyethane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the solvation properties of electrolytes in lithium-ion batteries, which can be extrapolated to its potential effects on cellular environments . The compound’s ability to interact with cellular components may lead to changes in cell function, although specific studies on its direct impact on cells are limited.
Molecular Mechanism
The molecular mechanism of 1,1,2,2-Tetramethoxyethane involves its interactions with biomolecules at the molecular level. It can act as a solvent, facilitating the dissolution of reactants and intermediates in biochemical reactions . Additionally, it may participate in enzyme inhibition or activation by stabilizing or destabilizing enzyme-substrate complexes. These interactions can lead to changes in gene expression and cellular metabolism, although detailed studies on these mechanisms are still needed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,2-Tetramethoxyethane can change over time due to its stability and degradation properties. The compound exhibits good thermal stability and higher flash points compared to classical electrolytes, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of 1,1,2,2-Tetramethoxyethane vary with different dosages in animal models. At lower dosages, it may act as a benign solvent, while higher dosages could lead to toxic or adverse effects . Studies on dosage thresholds and toxicology are essential to determine safe usage levels and potential risks associated with high doses of this compound.
Metabolic Pathways
1,1,2,2-Tetramethoxyethane is involved in various metabolic pathways, particularly those related to organic synthesis and solvent interactions. It interacts with enzymes and cofactors that facilitate its conversion into reaction intermediates and products . The compound’s effects on metabolic flux and metabolite levels are influenced by its solubility and reactivity in biochemical environments.
Transport and Distribution
Within cells and tissues, 1,1,2,2-Tetramethoxyethane is transported and distributed based on its solubility and interaction with transporters or binding proteins . Its localization and accumulation in specific cellular compartments can affect its activity and function. Understanding its transport mechanisms is crucial for determining its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 1,1,2,2-Tetramethoxyethane is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within the cell, highlighting the importance of studying its subcellular distribution.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethoxyethane can be synthesized through the acid-catalyzed acetalization of glyoxal with methanol. The reaction is typically carried out under acidic conditions, where glyoxal reacts with methanol to form the desired product along with water as a by-product . The reaction can be represented as follows:
Glyoxal+4CH3OH→1,1,2,2-Tetramethoxyethane+2H2O
Industrial Production Methods
In industrial settings, the production of 1,1,2,2-tetramethoxyethane involves the distillative work-up of an aqueous composition containing glyoxal dimethyl acetal and methanol. This process is carried out in a dividing wall column to separate low-boiling, medium-boiling, and high-boiling fractions . The use of a dividing wall column allows for efficient separation and purification of the desired product.
化学反応の分析
Types of Reactions
1,1,2,2-Tetramethoxyethane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glyoxal and methanol.
Oxidation: It can be oxidized to form glyoxal or other oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to substitute the methoxy groups.
Major Products Formed
Hydrolysis: Glyoxal and methanol.
Oxidation: Glyoxal and other oxidation products.
Substitution: Compounds with substituted functional groups in place of methoxy groups.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetramethoxypropane: Similar structure but with an additional methyl group.
1,1,2,2-Tetramethoxybutane: Similar structure but with an additional ethyl group.
Glyoxal bis(ethyl acetal): Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
1,1,2,2-Tetramethoxyethane is unique due to its specific structure and reactivity. Its ability to act as a protecting group for carbonyl compounds and its use in various catalytic and synthetic applications make it a valuable compound in organic chemistry.
特性
IUPAC Name |
1,1,2,2-tetramethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUXKRSTIMKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339194 | |
| Record name | 1,1,2,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-44-4 | |
| Record name | 1,1,2,2-Tetramethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetramethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1,1,2,2-Tetramethoxyethane in sodium-ion batteries compared to conventional electrolytes?
A1: 1,1,2,2-Tetramethoxyethane (TEG), belonging to the glyoxylic-acetal family, offers several advantages as an electrolyte component in sodium-ion batteries [, ]. Compared to traditional carbonate-based electrolytes, TEG exhibits:
- Enhanced Thermal Stability: TEG demonstrates a higher flash point and improved thermal stability, enhancing battery safety. []
- Improved Cycling Stability: Research indicates that TEG-based electrolytes contribute to the formation of thicker and potentially more protective electrode-electrolyte interphases, mitigating degradation processes and extending cycle life. []
- Competitive Performance: Sodium-ion batteries utilizing TEG-based electrolytes exhibit comparable capacity and promising capacity retention at high C rates alongside the aforementioned benefits. [, ]
Q2: Beyond batteries, what other applications benefit from the properties of 1,1,2,2-Tetramethoxyethane?
A2: 1,1,2,2-Tetramethoxyethane (TME) demonstrates utility in adhesive formulations, particularly for wood adhesives:
- Performance Enhancement: TME has been shown to improve the performance of melamine-urea-formaldehyde (MUF) and certain urea-formaldehyde (UF) resins used in wood adhesives. []
- Resin Reduction Potential: The incorporation of TME allows for a potential decrease in the required resin percentage in wood panel production due to its high boiling point and low volatility. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


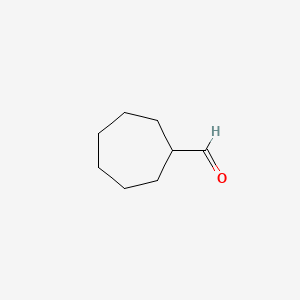
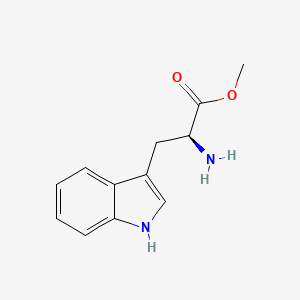
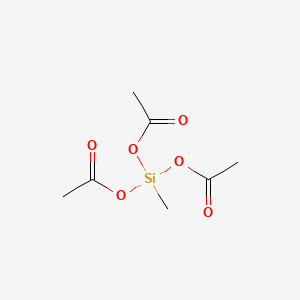

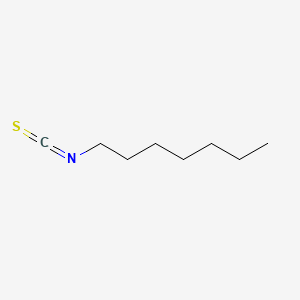
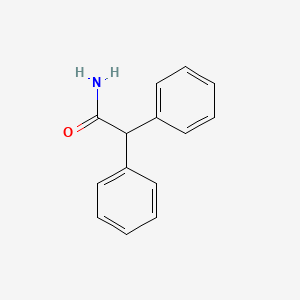

![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
